1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one
Overview
Description
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a thiazole ring
Preparation Methods
The synthesis of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is typically synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the piperazine ring.
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Coupling of the Functional Groups: The final step involves coupling the piperazine, chlorophenyl, and thiazole moieties through a series of condensation and substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one can be compared with other similar compounds, such as:
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-methylthiazol-5-yl)propan-1-one: This compound lacks the thiophene ring, which may affect its chemical reactivity and biological activity.
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-(thiophen-2-yl)thiazol-5-yl)propan-1-one: This compound lacks the methyl group on the thiazole ring, which may influence its steric and electronic properties.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS2/c1-15-23-21(18-6-3-13-27-18)19(28-15)7-8-20(26)25-11-9-24(10-12-25)17-5-2-4-16(22)14-17/h2-6,13-14H,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDUGENPTUHTAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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